molecular formula C14H15N5O4S B2866129 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide CAS No. 1396855-63-2

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide

Cat. No.: B2866129
CAS No.: 1396855-63-2
M. Wt: 349.37
InChI Key: MSBZPQFDDMXGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N5O4S and its molecular weight is 349.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that amino acids and peptides containing thiazole and oxazole moieties, similar to the compound , exhibit moderate antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi and yeast. Such compounds have been synthesized using various amino acids like alanine, valine, and proline, and tested for their antimicrobial efficacy in vitro (Stanchev et al., 1999).

Antibacterial Agents

Compounds similar to the one have been studied for their potential as antibacterial agents. Novel analogs containing the thiazole nucleus have been designed and synthesized, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for their cytotoxic activity against mammalian cell lines, indicating non-toxicity at antibacterial concentrations (Palkar et al., 2017).

Antiviral Activity

Thiazole nucleosides, sharing structural similarities with the compound , have been synthesized and tested for antiviral activity. Compounds like 2-D-ribofuranosylthiazole-4-carboxamide demonstrated significant activity against various viruses including herpes, parainfluenza, and rhinovirus. These compounds also inhibited guanine nucleotide biosynthesis, which is a key mechanism in their antiviral action (Srivastava et al., 1977).

Antitumor Agents

N-Acyl-2-aminothiazoles, structurally related to the compound , have been found to be potent inhibitors of CDK2/cycE, a crucial protein in cell cycle regulation. These compounds exhibit antitumor activity, with specific examples like BMS-387032 being identified as ATP-competitive and CDK2-selective inhibitors, and entering Phase 1 human clinical trials as antitumor agents (Misra et al., 2004).

Synthesis of Heterocyclic Compounds

Compounds with oxazole and thiazole moieties, similar to the compound , are valuable in the synthesis of various heterocyclic compounds. These molecules serve as building blocks for cyclopeptides and other complex structures, enabling the synthesis of novel compounds with potential therapeutic applications (Motevalli et al., 2020).

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c15-10(20)4-8-6-24-14(16-8)19-12(22)9-5-23-13(17-9)18-11(21)7-2-1-3-7/h5-7H,1-4H2,(H2,15,20)(H,16,19,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBZPQFDDMXGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.